2-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol

Catalog No.
S12174236
CAS No.
M.F
C14H19N3O
M. Wt
245.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino...

Product Name

2-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol

IUPAC Name

2-[[(2-propan-2-ylpyrazol-3-yl)methylamino]methyl]phenol

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

InChI

InChI=1S/C14H19N3O/c1-11(2)17-13(7-8-16-17)10-15-9-12-5-3-4-6-14(12)18/h3-8,11,15,18H,9-10H2,1-2H3

InChI Key

LLBJJKSCJLMQMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)CNCC2=CC=CC=C2O

2-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol is a complex organic compound featuring a distinctive structure that includes a pyrazole ring and a phenolic group. Its molecular formula is C13H18N4OC_{13}H_{18}N_{4}O, and it has a molecular weight of approximately 250.31 g/mol. The compound is characterized by its functional groups, which include an amino group, a hydroxyl group, and a pyrazole moiety, making it versatile in both synthetic chemistry and biological applications.

Due to its functional groups:

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction: The amino group can be reduced to form secondary or tertiary amines.
  • Alkylation: The amino group can react with alkyl halides to form substituted amines.
  • Condensation: It can participate in condensation reactions to form larger heterocyclic compounds.

These reactions are influenced by the specific reagents and conditions employed during the synthesis.

Research indicates that 2-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol exhibits significant biological activity. Potential activities include:

  • Antimicrobial Effects: The compound may inhibit the growth of certain bacteria and fungi.
  • Anti-inflammatory Properties: It may modulate inflammatory pathways, potentially serving as a therapeutic agent for inflammatory diseases.
  • Anticancer Activity: Preliminary studies suggest it may interfere with cancer cell proliferation through specific molecular interactions.

The exact mechanisms of action involve binding to specific enzymes or receptors, thereby influencing relevant biological pathways associated with various diseases.

The synthesis of 2-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol typically involves the following steps:

  • Formation of the Pyrazole Ring: This can be achieved through the reaction of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.
  • Alkylation Reaction: The pyrazole derivative is then reacted with an alkyl halide (such as propan-2-yl bromide) to introduce the propan-2-yl group.
  • Amine Formation: The resulting compound is treated with formaldehyde and ammonia or an amine to form the aminomethyl derivative.
  • Phenolic Hydroxylation: Finally, phenolic compounds can be introduced through electrophilic aromatic substitution or similar methods.

Advanced techniques such as microwave-assisted synthesis may also enhance yield and purity during production.

The unique structure of 2-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol lends itself to various applications:

  • Pharmaceutical Development: It may serve as a lead compound in drug discovery for treating infections, inflammation, or cancer.
  • Chemical Research: Its reactivity makes it useful in synthetic chemistry for developing new materials or compounds.
  • Biological Studies: It can be employed in studies investigating enzyme inhibition and receptor interactions.

Interaction studies have shown that 2-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol can effectively bind to specific biological targets. These interactions can modulate enzyme activity or receptor signaling pathways, contributing to its therapeutic effects. For example, it may inhibit enzymes involved in inflammatory processes or cancer progression, showcasing its potential as a drug candidate.

Several compounds share structural similarities with 2-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Methyl-1H-pyrazoleC4H6N2C_4H_6N_2Lacks the propanol structure; simpler pyrazole core
1-(4-Methyl-1H-pyrazol-1-yl)ethan-1-amineC6H10N4C_6H_{10}N_4Contains an ethyl chain instead of propan
2-(4-Methyl-1H-pyrazol-1-yl)ethan-1-amineC6H10N4C_6H_{10}N_4Similar ethyl chain structure; lacks hydroxyl group

Uniqueness: The uniqueness of 2-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol lies in its combination of both the pyrazole ring and the propanol backbone, which imparts distinct chemical properties. This dual functionality enhances its reactivity and biological activity compared to simpler analogs, making it valuable for research and potential therapeutic applications.

Systematic Nomenclature and IUPAC Classification

The IUPAC name 2-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol systematically describes its structure:

  • A phenol core substituted at the ortho (2-) position.
  • A methylaminomethyl bridge linking the phenol to a 1-(propan-2-yl)-1H-pyrazol-5-yl group.

The molecular formula, derived from structural analysis, is C₁₄H₁₉N₃O, with a calculated molecular weight of 245.32 g/mol. This aligns with hybrid systems combining aromatic and aliphatic components.

Molecular Architecture: Pyrazole-Phenolic Hybrid Systems

The compound’s architecture features three critical regions:

  • Phenolic Core: The hydroxyl group at position 2 enhances hydrogen-bonding capacity and influences electronic properties.
  • Aminomethyl Linker: A flexible -CH₂-NH-CH₂- bridge connects the phenol to the pyrazole, enabling conformational adaptability.
  • Pyrazole Motif: The 1-(propan-2-yl) substituent at N1 and a methyl group at C5 create steric and electronic effects that modulate reactivity.

Key Functional Groups:

  • Phenolic -OH: Participates in intramolecular hydrogen bonding and acid-base interactions.
  • Secondary Amine (-NH-): Enhances solubility in polar solvents and serves as a site for derivatization.
  • Pyrazole Ring: Aromaticity and nitrogen atoms contribute to π-π stacking and metal coordination.

Tautomeric and Conformational Dynamics

Tautomerism:

The pyrazole ring exhibits prototropic tautomerism, favoring the 1H-tautomer due to the propan-2-yl group stabilizing N1. Computational studies suggest minimal energy differences (<5 kJ/mol) between tautomers, with the 1H-form predominating in solution.

Conformational Flexibility:

The aminomethyl linker adopts multiple rotamers, as evidenced by NMR coupling constants (e.g., J = 8–12 Hz for -CH₂-NH-). Density functional theory (DFT) calculations reveal two dominant conformers:

  • Extended: Stabilized by van der Waals interactions between the pyrazole and phenol.
  • Folded: Facilitated by intramolecular hydrogen bonding (O-H···N).

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

245.152812238 g/mol

Monoisotopic Mass

245.152812238 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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